N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-ethylthiophene-2-sulfonamide
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Description
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-ethylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H17N3O4S3 and its molecular weight is 387.49. The purity is usually 95%.
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Scientific Research Applications
- Cationic benzimidazolium iodide salts, including derivatives of this compound, serve as efficient n-type dopants in organic electronics . These dopants enhance the electrical conductivity of organic semiconductors, crucial for applications like organic field-effect transistors (OFETs) and organic solar cells.
- Specifically, the derivative 2-(2-methoxyphenyl)-1,3-dimethyl-1H-benzimidazol-3-ium iodide (o-OMe-DMBI-I) anchors to gold surfaces and exhibits unidirectional rotational motion when excited with scanning tunneling microscopy (STM) pulses . Understanding its binding mode and stability can inform the design of molecular rotors and nanocars for future nanoscale machinery.
- While not directly related to this compound, indole derivatives have shown promising biological activities. For instance, compounds containing a benzo[d]thiazole moiety exhibited anti-inflammatory and analgesic effects . Although not identical, exploring similar structural features may lead to novel drug candidates.
- Inspired by macroscopic machines, molecular machines operate at the nanoscale. The concept of “nanocars” involves rigid molecular chassis supported by round structures (e.g., fullerenes) and decoupled from surfaces .
- The elongation of the DMBI rotor to include a naphthalene unit prevents efficient binding, but combining the extended π-system of naphthalene with the high addressability of the DMBI motor could lead to more complex molecular machinery, such as molecular gears .
- Researchers are investigating solution-processable n-dopants to address air instability. One such molecule is (4-(1,3-dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)phenyl)dimethylamine (N-DMBI-H) . Understanding its doping mechanisms can guide the development of stable n-type dopants for organic devices.
- Imidazoles, including this compound, are essential heterocyclic motifs in functional molecules with diverse applications . Regiocontrolled synthesis of substituted imidazoles remains an active area of research.
- Insights from studying this compound can inform the design of next-generation materials for organic devices. Researchers aim to create air-stable n-type dopants capable of efficiently doping low-electron-affinity host materials .
Organic Electronics and n-Type Doping
Biological Potential and Drug Development
Molecular Machines and Nanocars
Solution-Phase n-Doping Mechanisms
Imidazole Synthesis and Functional Molecules
Next-Generation Materials and Device Design
properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-5-ethylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S3/c1-4-11-6-8-14(22-11)23(18,19)15-10-5-7-12-13(9-10)17(3)24(20,21)16(12)2/h5-9,15H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFENLMIXXLOPRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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